molecular formula C7H13NO2 B13203839 2-(Methylamino)cyclopentane-1-carboxylic acid

2-(Methylamino)cyclopentane-1-carboxylic acid

Cat. No.: B13203839
M. Wt: 143.18 g/mol
InChI Key: MPGUVRBNVYQGKN-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclopentanecarboxylic acid, where a methylamino group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylamine, followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed hydrocarboxylation of cyclopentene, where carbon monoxide and water are used as reactants. This method offers high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-(Methylamino)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A precursor to 2-(Methylamino)cyclopentane-1-carboxylic acid, it lacks the methylamino group.

    2-Methyl-1-cyclopentene-1-carboxylic acid: Another derivative with a different substitution pattern on the cyclopentane ring.

Uniqueness

This compound is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(methylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-8-6-4-2-3-5(6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

MPGUVRBNVYQGKN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1C(=O)O

Origin of Product

United States

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